molecular formula C16H16N2O4S B2464051 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921836-50-2

4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2464051
CAS No.: 921836-50-2
M. Wt: 332.37
InChI Key: MVLGDGDGVSCRQO-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for research use only. Its structure incorporates two pharmaceutically relevant motifs: a benzenesulfonamide group and a 2-oxoindolin (isatin) core . Scientific literature indicates that molecular hybrids combining these specific scaffolds demonstrate promising biological profiles. Compounds featuring the sulfonamide group are widely investigated for their carbonic anhydrase inhibitory activity , particularly against tumor-associated isoforms like hCA IX, which is a validated target for anticancer drug development . Furthermore, derivatives containing the 2-oxoindolin moiety have been shown to exhibit potent anti-proliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells . Research on structurally related molecules suggests that such compounds can induce apoptosis, or programmed cell death, in cancer cells by modulating key pathways, such as upregulating pro-apoptotic proteins (e.g., Bax) and activating executioner caspases . This makes this compound a valuable candidate for researchers exploring new mechanisms in targeted cancer therapy and for conducting phenotypic screening in cell-based assays.

Properties

IUPAC Name

4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-2-22-13-4-6-14(7-5-13)23(20,21)18-12-3-8-15-11(9-12)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGDGDGVSCRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Oxoindoline Moiety: The oxoindoline structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the oxoindoline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the context of anticancer activity, it may induce apoptosis by activating caspase enzymes and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structural analogs differ in substituents on the benzene ring, sulfonamide-linked groups, or heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/Reference) Molecular Formula Substituents on Benzene Sulfonamide-Linked Group Molecular Weight Predicted logP Key Functional Groups
4-Ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide C₁₆H₁₅N₂O₄S 4-Ethoxy 2-Oxoindolin-5-yl 347.37 g/mol ~2.5 Ethoxy, sulfonamide, indolinone
(R)-3-(1,3-Dimethylpyrazolo-triazin-5-yl)-4-ethoxy-N-(2-hydroxypropyl)-benzenesulfonamide C₁₇H₂₂N₆O₄S 3-Pyrazolo-triazin, 4-ethoxy 2-Hydroxypropyl 406.46 g/mol ~1.8 Ethoxy, pyrazolo-triazin, hydroxy
Sildenafil-descarbon-desmethyl hydrochloride C₁₆H₁₉N₃O₄S·HCl 4-Ethoxy N-[2-(Methylamino)ethyl] 485.00 g/mol ~1.2 Ethoxy, pyrazolo-pyrimidinone, HCl

Functional Group Impact

  • Ethoxy Group : Present in all compounds, this group increases lipophilicity but may undergo O-dealkylation metabolism. Its para position optimizes steric and electronic effects for target binding .
  • 2-Hydroxypropyl (Compound 8f): Introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the indolinone variant . Pyrazolo-pyrimidinone (Sildenafil analog): Facilitates π-π stacking and interactions with phosphodiesterase (PDE) active sites, a hallmark of PDE5 inhibitors like sildenafil .

Research Findings and Data

Computational Predictions

  • Docking Studies: AutoDock Vina predicts stronger binding of the indolinone variant to kinase targets (e.g., CDK2) due to the ketone’s interaction with catalytic lysine residues.
  • Electronic Properties : Multiwfn analysis reveals higher electron density at the sulfonamide oxygen in the user’s compound compared to Sildenafil analogs, suggesting stronger hydrogen-bond acceptor capacity.

Biological Activity

4-Ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with procaspase-3 , an essential enzyme in the apoptotic pathway. By binding to procaspase-3, the compound facilitates its activation, thereby inducing apoptosis in various cancer cell lines. This interaction highlights the compound's role as a potential anticancer agent.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies focusing on its effects on different cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Effect
Colon Cancer (SW620)10.5Significant cytotoxicity
Prostate Cancer (PC-3)12.3Induction of apoptosis
Lung Cancer (NCI-H23)15.0Cell cycle arrest

Research Findings

  • Cytotoxicity and Apoptosis Induction : Studies have demonstrated that this compound exhibits notable cytotoxic effects against human cancer cell lines, leading to apoptosis through the activation of procaspase-3 .
  • Enzyme Inhibition : The compound has also been utilized in studies related to enzyme inhibition, particularly targeting proteins involved in cancer progression . Its ability to inhibit specific enzymes suggests potential applications in therapeutic strategies.
  • Biochemical Pathways : The compound influences various biochemical pathways associated with cell survival and proliferation, including modulation of gene expression related to apoptosis and cell cycle regulation .

Case Studies

Several case studies have investigated the efficacy of this compound in vivo and in vitro:

  • In Vitro Studies : A study involving colon cancer cells showed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, confirming its role as an apoptosis inducer .
  • In Vivo Models : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls, further supporting its anticancer potential .

Q & A

Q. What are the common synthetic routes for preparing 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Synthesis involves multi-step reactions starting from sulfonyl chlorides and indoline derivatives. Key steps include nucleophilic substitution for the ethoxy group and coupling for sulfonamide formation. Optimization strategies:

  • Temperature control (60–80°C) and polar aprotic solvents (e.g., DMF) improve reaction efficiency.
  • Catalysts like triethylamine enhance coupling yields.
  • Purification via silica gel chromatography (ethyl acetate/hexane gradients) achieves >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • NMR (1H/13C): Validates proton environments (e.g., ethoxy -OCH2CH3 at δ 1.3–1.5 ppm) and carbon frameworks.
  • IR: Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • Mass spectrometry (MS): Confirms molecular weight via [M+H]+ peaks.
  • HPLC-UV: Assesses purity (>95% typical for research-grade material) .

Q. What are the documented biological targets and mechanisms of action for this compound?

  • Carbonic anhydrase isoforms (hCA IX/XII): Sulfonamide group coordinates catalytic zinc (Ki = 8–15 nM), inhibiting tumor acidosis.
  • VEGFR2 modulation: Reduces phosphorylation (p-VEGFR2 IC50 = 120 nM) in endothelial cells.
  • Vasodilation: Lowers coronary resistance by 40% at 1 µM via NO signaling in ischemia-reperfusion models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and cellular models?

Discrepancies may arise from membrane permeability or off-target effects. Strategies:

  • Cellular target engagement: Use CETSA or BRET to validate binding.
  • Intracellular quantification: LC-MS/MS measures compound levels (e.g., 0.5 µM intracellular vs. 10 µM extracellular).
  • CRISPR/RNAi: Confirm mechanism-specific activity by knocking out target genes.
  • Control for cytotoxicity: Measure ATP levels to rule out false positives in viability assays .

Q. What computational methods predict binding modes with carbonic anhydrase isoforms?

  • Molecular docking (AutoDock Vina): Models interactions (e.g., sulfonamide-Zn²+ coordination).
  • Molecular dynamics (AMBER/GROMACS): Simulates binding stability over 100-ns trajectories.
  • Multiwfn analysis: Electron density maps prioritize protonation states for key residues (e.g., Thr199).
  • Experimental validation: T199A mutants show 10-fold activity loss, confirming predicted hydrogen bonds .

Q. What strategies mitigate side reactions during sulfonamide coupling steps?

  • Controlled addition: Add sulfonyl chloride (0.5 eq/hr) at -10°C to minimize exothermic side products.
  • Scavengers: DMAP neutralizes HCl byproducts.
  • Post-reaction quenching: Ice-cold NaHCO3 prevents hydrolysis.
  • Intermediate isolation: Recrystallization (ethanol/water) yields >90% pure intermediates .

Q. How should conflicting cytotoxicity data between MTT and clonogenic assays be interpreted?

  • MTT limitations: Sulfonamides may reduce formazan crystals independently of cytotoxicity.
  • Clonogenic assays: Assess long-term proliferative capacity (e.g., 50% colony reduction at 5 µM).
  • Orthogonal methods: Use resazurin (Alamar Blue) or BCA protein assays to normalize metabolic activity .

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